Ethylenediaminetetraacetic dianhydride

Catalog No.
S776101
CAS No.
23911-25-3
M.F
C10H12N2O6
M. Wt
256.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic dianhydride

CAS Number

23911-25-3

Product Name

Ethylenediaminetetraacetic dianhydride

IUPAC Name

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

InChI

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2

InChI Key

POLIXZIAIMAECK-UHFFFAOYSA-N

SMILES

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2

Synonyms

4,4’-(1,2-Ethanediyl)bis-2,6-morpholinedione; 4,4’-Ethylenedi-2,6-morpholinedione; 1,2-Bis[2,6-dioxo-4-morpholinyl]ethane; 4,4’-Ethylenebis(2,6-dioxomorpholine); 4,4’-Ethylenebis(2,6-morpholinedione); EDTA Bisanhydride; EDTA Dianhydride; Ethylenediam

Canonical SMILES

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2

The exact mass of the compound Ethylenediaminetetraacetic dianhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylenediaminetetraacetic dianhydride (EDTAD) is a bifunctional derivative of the well-known chelating agent, ethylenediaminetetraacetic acid (EDTA). Unlike EDTA or its salts, which are primarily used for direct metal ion sequestration, EDTAD is a specialized chemical intermediate. Its two anhydride groups are designed to react with nucleophiles such as primary amines and hydroxyl groups, enabling the covalent incorporation of the powerful EDTA chelating moiety into polymers, surfaces, and complex molecules. This reactivity makes it a key precursor for creating functional materials where permanent metal-binding capability is required, and it is typically soluble in polar organic solvents suitable for synthesis.

Procuring standard EDTA or its salts (e.g., disodium EDTA) as a substitute for Ethylenediaminetetraacetic dianhydride (EDTAD) will lead to process failure in applications requiring covalent modification. EDTA and its salts lack the reactive anhydride groups necessary for forming stable amide or ester bonds with substrates like polymers or functional surfaces. EDTAD is specifically selected for its ability to act as a cross-linking agent or a grafting monomer to create new, functionalized materials. In contrast, EDTA salts are primarily used in aqueous solutions for their non-covalent chelation properties and are unsuitable for synthetic routes in organic solvents where EDTAD excels.

Precursor Suitability: Enables High-Yield Synthesis of Functional Ligands in Organic Media

Ethylenediaminetetraacetic dianhydride serves as a direct precursor for synthesizing bifunctional chelating ligands in organic solvents like DMSO or DMF, achieving yields of up to 90%. In a documented synthesis, EDTAD was reacted with aminouracil derivatives to produce novel dicarboxamide ligands. This direct acylation reaction is not possible using standard EDTA or its salts, which are generally insoluble in these organic solvents and lack the necessary reactive groups for amide bond formation under these conditions.

Evidence DimensionReaction Yield
Target Compound DataUp to 90% yield for dicarboxamide derivatives.
Comparator Or BaselineStandard EDTA / EDTA Salts: Reaction is not feasible due to lack of reactive anhydride groups and poor solubility in common organic synthesis solvents.
Quantified DifferenceEnables a synthetic pathway not accessible with common EDTA forms.
ConditionsReaction with aminouracil derivatives in dry DMF or DMSO.

For synthesizing novel chelators, polymers, or bioconjugates, EDTAD's reactivity and solubility in organic media are essential process requirements that standard EDTA cannot meet.

Processability: Effective Cross-linking Agent for Hydrogel Formation from Cellulose Acetate

When used to modify cellulose acetate in a DMF/triethylamine system, Ethylenediaminetetraacetic dianhydride acts as an effective cross-linking agent, inducing gelation within 10-20 minutes. The process relies on the esterification reaction between the dianhydride and the hydroxyl groups of cellulose acetate. This contrasts with non-reactive alternatives like EDTA, which cannot form covalent cross-links and would not produce a stable hydrogel network under these conditions.

Evidence DimensionGelation Time
Target Compound Data10-20 minutes
Comparator Or BaselineEDTA or its salts: No gelation occurs as they cannot form covalent ester cross-links.
Quantified DifferenceEnables rapid formation of a stable hydrogel matrix.
ConditionsCellulose acetate (DS 2.5) in DMF with triethylamine as a catalyst.

This demonstrates the compound's utility in polymer modification and formulation, where creating covalently cross-linked networks with chelating properties is the primary goal.

Precursor Suitability: Enables Covalent Grafting onto Biomass for Enhanced Heavy Metal Adsorption

Modifying coconut frond powder with Ethylenediaminetetraacetic dianhydride significantly enhances its lead (Pb(II)) adsorption capacity. The anhydride functionality allows for covalent attachment of EDTA groups onto the biomass surface via a reflux reaction in N,N-dimethylacetamide (DMAc). This chemical grafting is a key differentiator from simply mixing biomass with EDTA salts, where the chelator is not permanently bound and can leach away. The resulting modified adsorbent (ECFP) showed rapid adsorption, reaching equilibrium in 30 minutes.

Evidence DimensionAdsorbent Stability & Function
Target Compound DataForms a stable, functionalized adsorbent with covalently bound chelating sites.
Comparator Or BaselineUnmodified biomass or physical mixture with EDTA: Lacks permanent functionalization, leading to lower efficiency and potential leaching of the chelating agent.
Quantified DifferenceCreates a robust adsorbent material where the active chelating group is chemically bonded to the support.
ConditionsReflux at 343 K for 24 hours in DMAc to modify coconut frond powder.

For creating durable and reusable adsorbent materials for wastewater treatment, covalent modification with EDTAD is a required process step that cannot be replaced by non-covalent alternatives.

Development of High-Capacity Chelating Resins and Adsorbents

This compound is the correct choice for synthesizing solid-phase extraction media or industrial adsorbents. Its ability to be covalently grafted onto solid supports like biomass, silica, or chitosan ensures the permanent immobilization of EDTA functional groups, creating durable materials for heavy metal removal from wastewater.

Synthesis of Functional Polymers and Hydrogels

EDTAD is essential for producing polymers and hydrogels with built-in metal-chelating capabilities. It can be used as a monomer or cross-linking agent in polycondensation or modification reactions, reacting with diamines or polyols to form poly(amic acid)s, polyimides, or cross-linked polyesters for applications in biomaterials and specialty plastics.

Covalent Surface Modification for Sensors and Bioconjugation

As a bifunctional linker, EDTAD is used to modify surfaces to introduce metal-binding sites for sensor development or to create platforms for bioconjugation. Its reactivity allows for the attachment of the EDTA moiety to surfaces or other biomolecules, which can then be used to chelate metal ions for imaging, diagnostics, or purification applications.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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